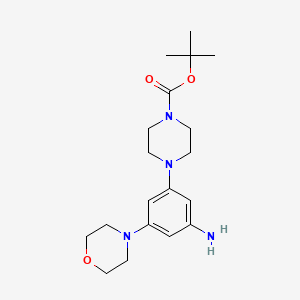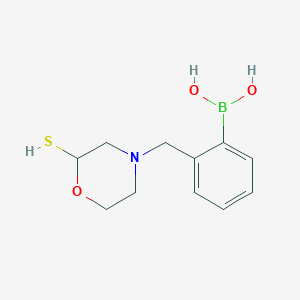
(2-(Thiomorpholinomethyl)phenyl)boronicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Thiomorpholinomethyl)phenyl)boronic acid: is a versatile chemical compound with the molecular formula C11H16BNO2S and a molecular weight of 237.13 g/mol . This compound is known for its unique structure, which includes a boronic acid moiety, a phenyl ring, and a thiomorpholine group. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Thiomorpholinomethyl)phenyl)boronic acid typically involves the reaction of phenylboronic acid with thiomorpholine under specific conditions. One common method includes the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to produce the desired boronic acid . The reaction conditions often involve the use of solvents like diethyl ether or ethanol and may require specific temperature and pressure settings to ensure optimal yield .
Industrial Production Methods: While detailed industrial production methods for (2-(Thiomorpholinomethyl)phenyl)boronic acid are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
化学反応の分析
Types of Reactions: (2-(Thiomorpholinomethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid moiety can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: The Suzuki-Miyaura coupling reaction typically involves palladium catalysts and bases like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation reactions may yield boronic esters .
科学的研究の応用
Medicine: The presence of the thiomorpholine group in the compound makes it a potential candidate for drug discovery and development. It can serve as a starting material for synthesizing novel drug candidates targeting various therapeutic areas.
作用機序
The mechanism of action of (2-(Thiomorpholinomethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with cis-diols. This property is crucial for its applications in studying protein-protein interactions and in medicinal chemistry. The boronic acid moiety interacts with specific molecular targets, facilitating the formation of stable complexes that can be analyzed for various research purposes.
類似化合物との比較
Phenylboronic acid: A simpler boronic acid with a phenyl group, commonly used in organic synthesis.
(4-(Thiomorpholinomethyl)phenyl)boronic acid: A similar compound with the thiomorpholine group attached at a different position on the phenyl ring.
Uniqueness: (2-(Thiomorpholinomethyl)phenyl)boronic acid is unique due to the specific positioning of the thiomorpholine group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and functionalization .
特性
分子式 |
C11H16BNO3S |
|---|---|
分子量 |
253.13 g/mol |
IUPAC名 |
[2-[(2-sulfanylmorpholin-4-yl)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C11H16BNO3S/c14-12(15)10-4-2-1-3-9(10)7-13-5-6-16-11(17)8-13/h1-4,11,14-15,17H,5-8H2 |
InChIキー |
XUIZUYSAVLZFQR-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=CC=C1CN2CCOC(C2)S)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


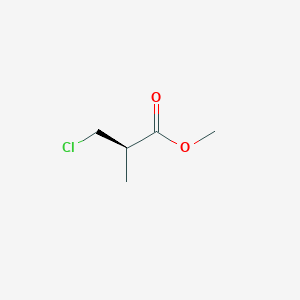
![Methyl 5-(4-methoxyphenyl)thieno[2,3-b]thiophene-2-carboxylate](/img/structure/B13077808.png)
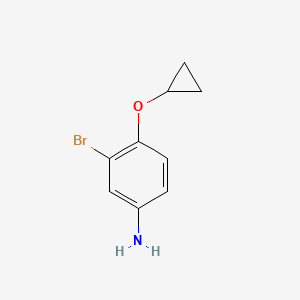
![N-[(4-Chloro-3-methylphenyl)methyl]thietan-3-amine](/img/structure/B13077823.png)
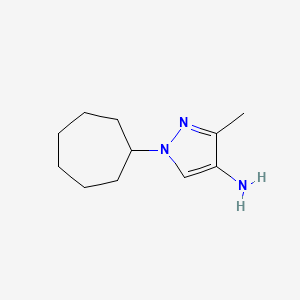
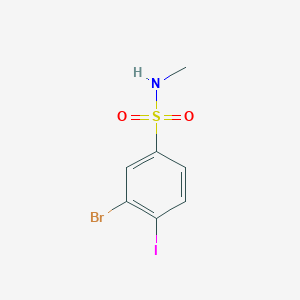
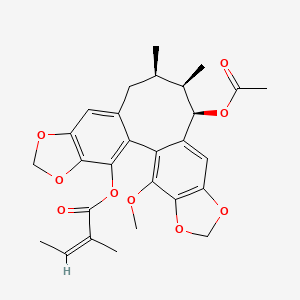
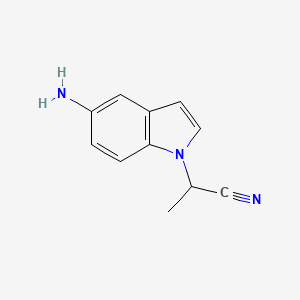
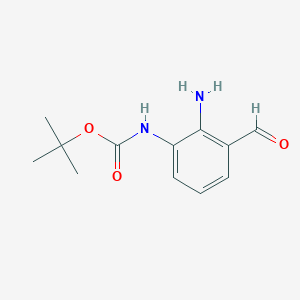
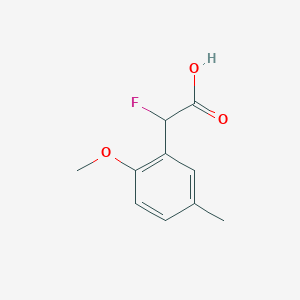
![2-([(2-Bromocyclohexyl)oxy]methyl)oxolane](/img/structure/B13077873.png)
![L-Proline, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4R)-](/img/structure/B13077876.png)

